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Compound of Interest

Compound Name: 4-Methoxy-4-methyl-2-pentanol

CAS No.: 141-73-1

Cat. No.: B086042 Get Quote

Executive Summary
4-Methoxy-4-methyl-2-pentanol is a glycol ether derivative characterized by a dual-

functionality structure containing a secondary hydroxyl group and a sterically hindered methoxy

ether linkage. Unlike simple aliphatic alcohols, its solubility profile is governed by the interplay

between its hydrophobic branched carbon backbone (C7) and its two hydrophilic centers.

While exact solubility values in modern literature are often estimated, historical industrial data

and structural analogues indicate this compound possesses substantial water solubility

(estimated >28 g/100 mL at 20°C), significantly exceeding that of its parent alcohol, 4-methyl-2-

pentanol (MIBC). It functions effectively as a coupling agent in aqueous systems, bridging the

miscibility gap between water and hydrophobic organic resins.
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Parameter Data

Chemical Name 4-Methoxy-4-methyl-2-pentanol

CAS Number 141-73-1

Synonyms Pent-Oxol; 2-Pentanol, 4-methoxy-4-methyl-

Molecular Formula

C

H

O

Molecular Weight 132.20 g/mol

Boiling Point ~172.7 °C

Density ~0.89 g/cm³

LogP (Estimated) 0.67 – 1.18 (indicating moderate lipophilicity)

Solubility Mechanics & Profile
Structural Drivers of Solubility
The solubility of 4-Methoxy-4-methyl-2-pentanol is driven by two competing structural

domains:

Hydrophilic Domain: The secondary hydroxyl (-OH) at C2 and the methoxy ether (-OCH

) at C4 act as hydrogen bond acceptors/donors. The ether oxygen, despite being on a
tertiary carbon, contributes significantly to polarity.

Hydrophobic Domain: The highly branched C7 backbone (isobutyl-like structure) creates a

"globular" molecular shape.

Comparative Analysis:

vs. 4-Methyl-2-pentanol (MIBC): MIBC (C6) has a solubility of only ~1.5–2.0% (15-20 g/L).

The addition of the methoxy group in Pent-Oxol dramatically increases hydrophilicity, shifting

the molecule from "sparingly soluble" to "substantially soluble."
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vs. 4-Methoxy-4-methyl-2-pentanone (Pent-Oxone): The ketone analogue has a reported

solubility of ~28% (280 g/L). The alcohol form (Pent-Oxol) typically exhibits equal or greater

solubility due to the hydroxyl group's ability to both donate and accept hydrogen bonds,

unlike the ketone which only accepts them.

Mechanistic Visualization
The following diagram illustrates the solvation shell formation, highlighting how the "globular"

branching reduces the hydrophobic surface area exposed to water compared to linear isomers

(like

-heptanol), thereby enhancing solubility.
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Caption: Mechanistic pathway of Pent-Oxol solvation. Branching minimizes the entropic penalty

of cavity formation in water, while dual polar groups stabilize the solute.

Experimental Protocols for Solubility Determination
For researchers requiring precise solubility limits for specific formulations (e.g., at varying pH or

temperature), the following self-validating protocol is recommended. This moves beyond simple

visual inspection to quantitative analysis.

Protocol: Saturation Shake-Flask Method (Modified
OECD 105)
Objective: Determine the maximum solubility (
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) of 4-Methoxy-4-methyl-2-pentanol in water at 20°C.

Reagents:

Deionized Water (Type I, 18.2 MΩ).

Analytical grade 4-Methoxy-4-methyl-2-pentanol (>98% purity).

Workflow:

Pre-Saturation: Add excess solute (approx. 40 g) to 100 mL of water in a jacketed glass

vessel.

Equilibration: Agitate at 30°C for 24 hours (to ensure saturation approach from

supersaturation), then reduce to 20°C and agitate for another 24 hours.

Phase Separation: Allow the mixture to stand for at least 4 hours. If a bilayer forms, the

compound is partially miscible. If one phase remains, it is miscible at this ratio.

Sampling: Carefully withdraw the aqueous phase (lower layer, assuming density < 1.0) using

a glass syringe with a 0.45 µm PTFE filter (pre-saturated with analyte to prevent adsorption).

Quantification: Analyze via GC-FID.

Analytical Validation (GC-FID)
Column: DB-WAX or equivalent polar column (30m x 0.25mm).

Internal Standard: 1-Butanol or 2-Ethoxyethanol.

Validation: Linearity (

) over the range of 1% to 30% w/w.
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Caption: Decision tree for solubility determination. The protocol accounts for potential miscibility

gaps common in C7 glycol ethers.

Applications & Implications
Coupling Agent in Coatings
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The primary industrial application of this compound relies on its solubility profile. It acts as a

coalescing aid in water-borne latex paints.

Mechanism: It partitions between the aqueous phase and the polymer particles. Its water

solubility allows it to disperse evenly, while its hydrophobicity softens the polymer particles to

ensure film formation upon water evaporation.

Formulation Note: Effective usage levels are typically 15–25% based on resin solids. Its

"substantial" water solubility ensures it does not phase separate prematurely during storage.

Extraction Solvent
Due to its moderate lipophilicity (LogP ~1.0) and high boiling point, it serves as a specialized

extraction solvent for separating polar organics from aqueous streams where lower alcohols

(methanol/ethanol) are too miscible and higher alkanes are too hydrophobic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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